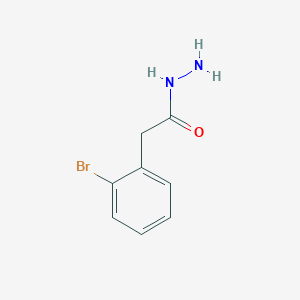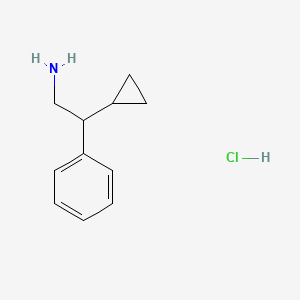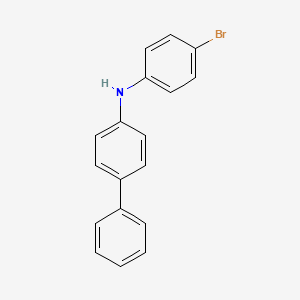
N-(4-溴苯基)-4-联苯胺
描述
This usually includes the compound’s systematic name, common names, and structural formula. It may also include its appearance (color, state of matter) and odor.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. It also includes its acidity or basicity, its redox potential, and other chemical properties.科学研究应用
Specific Scientific Field
Summary of the Application
The compound N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, which contains a 4-bromophenyl group similar to N-(4-Bromophenyl)-4-biphenylamine, has been synthesized and evaluated for its antimicrobial and antioxidant activities .
Methods of Application or Experimental Procedures
The compound was synthesized and characterized through various spectroscopic techniques. It was then tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
Results or Outcomes
The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine for developing novel antimicrobial agents to fight Gram-positive pathogens .
Antimicrobial and Antiproliferative Applications
Specific Scientific Field
Summary of the Application
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which also contain a 4-bromophenyl group, have been synthesized and studied for their antimicrobial and antiproliferative activities .
Methods of Application or Experimental Procedures
The derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data. They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The antimicrobial activity results revealed that some compounds have promising antimicrobial activity. Anticancer screening results indicated that some compounds were found to be the most active ones against breast cancer cell line .
Antimicrobial and Anticancer Applications
Specific Scientific Field
Summary of the Application
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and anticancer activities .
Methods of Application or Experimental Procedures
The derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data. They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The antimicrobial activity results revealed that some compounds have promising antimicrobial activity. Anticancer screening results indicated that some compounds were found to be the most active ones against breast cancer cell line .
Polymer Synthesis
Specific Scientific Field
Summary of the Application
N-(4-bromophenyl)methacrylamide (BrPMAAm), which is structurally similar to N-(4-Bromophenyl)-4-biphenylamine, has been used in the synthesis of novel copolymers .
Methods of Application or Experimental Procedures
The BrPMAAm monomer was synthesized and used in the preparation of copolymers with glycidyl methacrylate (GMA). The synthesized copolymers were characterized using various spectroscopic techniques .
Results or Outcomes
The successful synthesis and characterization of the novel copolymers were reported .
Antimicrobial and Anticancer Applications
Specific Scientific Field
Summary of the Application
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and anticancer activities .
Methods of Application or Experimental Procedures
The derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data. They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Polymer Synthesis
Specific Scientific Field
Summary of the Application
N-(4-bromophenyl)methacrylamide (BrPMAAm), which is structurally similar to N-(4-Bromophenyl)-4-biphenylamine, has been used in the synthesis of novel copolymers .
Methods of Application or Experimental Procedures
The BrPMAAm monomer was synthesized and used in the preparation of copolymers with glycidyl methacrylate (GMA). The synthesized copolymers were characterized using various spectroscopic techniques .
Results or Outcomes
The successful synthesis and characterization of the novel copolymers were reported .
安全和危害
This involves researching the compound’s toxicity, flammability, and other hazards. It also includes appropriate safety precautions when handling the compound.
未来方向
This involves a discussion of potential future research directions, such as new synthetic routes, new applications, or new reactions.
I hope this helps! If you have a different compound in mind, feel free to ask!
属性
IUPAC Name |
N-(4-bromophenyl)-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSXVQDXXSPFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-4-biphenylamine | |
CAS RN |
1160294-93-8 | |
| Record name | N-(4-Bromophenyl)-4-biphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

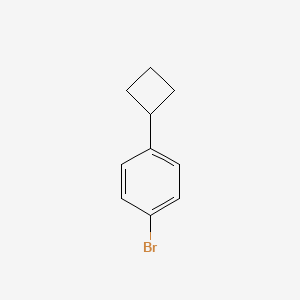
![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)
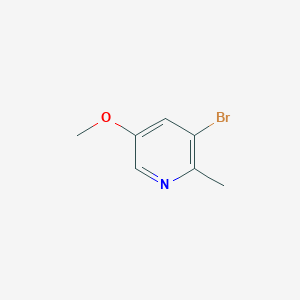
![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)
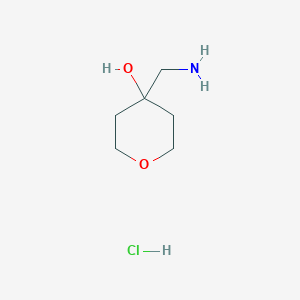
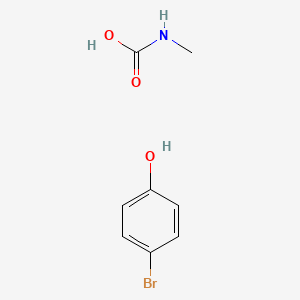
![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)

